molecular formula C12H15ClN2 B1614680 1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine CAS No. 833-05-6

1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine

Cat. No. B1614680
CAS RN: 833-05-6
M. Wt: 222.71 g/mol
InChI Key: QRNZKEMEJDHWLR-UHFFFAOYSA-N
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Patent
US05436264

Procedure details

5-Chloro-3-(2,2-dimethyl-2-nitroethyl)-1H-indole (13.5 g, 53.1 mmol), prepared as in Example 2, Step (b), was dissolved in ethanol (≈100 mL). An aqueous suspension of RANEY NICKEL® catalyst (5.0 mL) was added to the solution and the mixture was heated to 80° C. Hydrazine hydrate (10 mL, 321.1 mmol) in ethanol (≈30 mL) was added dropwise to the mixture which was then stirred for an additional 30 minutes. The mixture was filtered through celite and the filter cake was washed with methanol. The filtrate was concentrated by rotary evaporation to ≈75 mL. Crystallization upon addition of water gave [2-(5-chloro-1H-indol-3-yl)-1,1-dimethylethyl]amine (9.17 g, 40.9 mmol), m.p. 156°-158° C.
Name
5-Chloro-3-(2,2-dimethyl-2-nitroethyl)-1H-indole
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
catalyst
Quantity
5 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C:12]([CH3:17])([CH3:16])[N+:13]([O-])=O.O.NN>C(O)C.[Ni]>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C:12]([NH2:13])([CH3:16])[CH3:17] |f:1.2|

Inputs

Step One
Name
5-Chloro-3-(2,2-dimethyl-2-nitroethyl)-1H-indole
Quantity
13.5 g
Type
reactant
Smiles
ClC=1C=C2C(=CNC2=CC1)CC([N+](=O)[O-])(C)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O.NN
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
catalyst
Quantity
5 mL
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was then stirred for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
the filter cake was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by rotary evaporation to ≈75 mL
CUSTOM
Type
CUSTOM
Details
Crystallization
ADDITION
Type
ADDITION
Details
upon addition of water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C2C(=CNC2=CC1)CC(C)(C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 40.9 mmol
AMOUNT: MASS 9.17 g
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.